molecular formula C3H8ClF3N2 B11927945 [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride CAS No. 2764851-03-6

[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride

Cat. No.: B11927945
CAS No.: 2764851-03-6
M. Wt: 164.56 g/mol
InChI Key: QUWNVFZXSXQMFS-DKWTVANSSA-N
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Description

[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride is a chemical compound with the molecular formula C3H8ClF3N2. It is a hydrazine derivative that contains a trifluoromethyl group and a methyl group attached to the hydrazine moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride typically involves the reaction of a trifluoromethyl ketone with hydrazine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. The general reaction scheme is as follows:

    Starting Material: Trifluoromethyl ketone

    Reagent: Hydrazine

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at a temperature range of 0-50°C. The reaction mixture is stirred for several hours until the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and minimize impurities. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl oxides, while reduction may produce simpler hydrazine derivatives.

Scientific Research Applications

[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target sites. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine
  • [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrobromide
  • [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydroiodide

Uniqueness

[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride is unique due to its specific trifluoromethyl and methyl groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

2764851-03-6

Molecular Formula

C3H8ClF3N2

Molecular Weight

164.56 g/mol

IUPAC Name

[(2S)-1,1,1-trifluoropropan-2-yl]hydrazine;hydrochloride

InChI

InChI=1S/C3H7F3N2.ClH/c1-2(8-7)3(4,5)6;/h2,8H,7H2,1H3;1H/t2-;/m0./s1

InChI Key

QUWNVFZXSXQMFS-DKWTVANSSA-N

Isomeric SMILES

C[C@@H](C(F)(F)F)NN.Cl

Canonical SMILES

CC(C(F)(F)F)NN.Cl

Origin of Product

United States

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